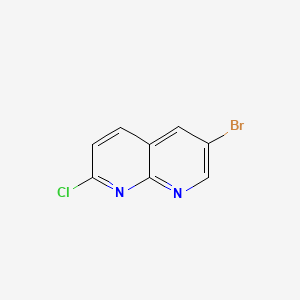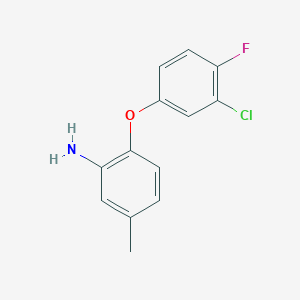
2-(3-Chloro-4-fluorophenoxy)-5-methylphenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-4-fluorophenoxy)-5-methylphenylamine, also known as 2-(3-CFMPA or CFMPA, is a chemical compound used in a variety of scientific research applications. It is a derivative of 2-amino-5-methylphenol and is used as a building block for various organic synthesis reactions. CFMPA can be used in a variety of synthetic reactions, such as the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals. It is also used in the synthesis of various functional materials, such as polymers, catalysts, and dyes.
Wissenschaftliche Forschungsanwendungen
Fluoroionophores Development
Researchers have developed fluoroionophores from diamine-salicylaldehyde (DS) derivatives, focusing on their spectral diversity when interacting with metal cations. These fluoroionophores demonstrate specific chelation properties for Zn+2 and Cd+2 ions, which are crucial for applications in cellular metal staining and fluorescence methods (W. Hong et al., 2012).
Synthesis Techniques
The synthesis of specific nucleoside derivatives, such as 2'-chloro-2',3'-dideoxy-3'-fluoro-d-ribonucleosides, has been explored for their potential in chemical transformations and conformational analysis. These studies provide insights into the selective synthesis of complex molecules, potentially useful in the development of pharmaceuticals (I. Mikhailopulo et al., 2003).
Materials Science Applications
Research into the synthesis and spectral analysis of chloro- and fluoro-substituted compounds, such as acridinones, has implications for materials science, particularly in understanding molecular geometry and chemical reactivity. These studies highlight the compounds' photophysical properties and their applications in creating materials with specific electronic and optical characteristics (R. Satheeshkumar et al., 2017).
Crystal Structure and Nonlinear Optics
The crystal structures of substituted triazines have been determined, contributing to the field of nonlinear optics (NLO). The characterization of these materials, through their molecular packing and hydrogen bonding patterns, informs the design of NLO materials with enhanced properties (R. Boese et al., 2002).
Eigenschaften
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-5-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c1-8-2-5-13(12(16)6-8)17-9-3-4-11(15)10(14)7-9/h2-7H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSDAMNLIZOJJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)F)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-fluorophenoxy)-5-methylphenylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine](/img/structure/B1345004.png)
![tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate](/img/structure/B1345005.png)
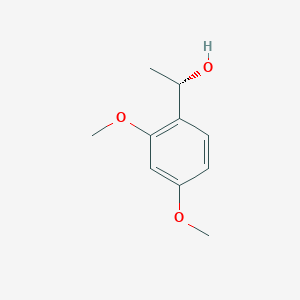

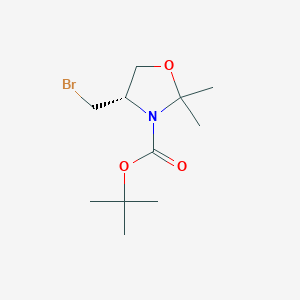
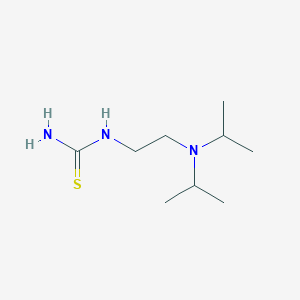
![4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345020.png)
![4-Boc-7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345021.png)
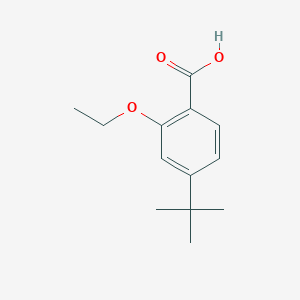
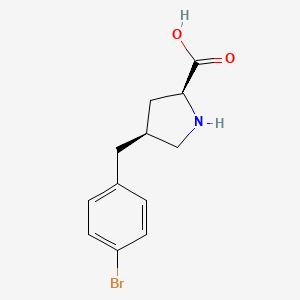
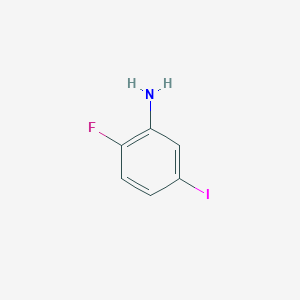
![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345028.png)
![2-(2-Furyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1345031.png)
